molecular formula C9H12BrN3O4 B085790 5-Bromo-2'-deoxycytidine CAS No. 1022-79-3

5-Bromo-2'-deoxycytidine

カタログ番号: B085790
CAS番号: 1022-79-3
分子量: 306.11 g/mol
InChIキー: KISUPFXQEHWGAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2’-deoxycytidine (BrdC) is a halogenated nucleoside analog in which the 5-position of cytosine is substituted with a bromine atom. It is structurally analogous to 2’-deoxycytidine and shares similarities with other brominated nucleosides, such as 5-bromo-2’-deoxyuridine (BrdU). Unlike traditional PDT agents that rely on singlet oxygen, BrdC induces DNA damage via UVB-triggered electron transfer (ET) mechanisms, producing strand breaks and intrastrand cross-links (ICLs) . This oxygen-independent mode of action is advantageous in hypoxic tumor environments .

準備方法

Chemical Synthesis of 5-Bromo-2'-Deoxycytidine

Bromination of Deoxycytidine

The foundational step in BrdC synthesis involves the bromination of the cytosine base at the 5-position. This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The reaction targets the C5 position of deoxycytidine, replacing a hydrogen atom with a bromine substituent. To prevent undesired side reactions, protective groups such as acetyl or benzoyl are often applied to the sugar moiety’s hydroxyl groups .

For instance, in the synthesis of brominated nucleosides, deoxycytidine is dissolved in an anhydrous solvent (e.g., dimethylformamide) and treated with NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a radical mechanism, ensuring selective bromination at the C5 position . Post-reaction, the protective groups are removed through alkaline hydrolysis, yielding pure BrdC. This method aligns with protocols used for analogous brominated nucleosides, such as 5-bromo-2'-deoxyuridine (BrdU) .

Protection and Deprotection Strategies

Protective strategies are critical to maintaining the integrity of the deoxyribose sugar during bromination. The 3' and 5' hydroxyl groups are often protected with acid-labile groups like dimethoxytrityl (DMT) or base-labile groups such as acetyl. For example, DMT protection of the 5'-hydroxyl allows selective bromination of the cytosine base without altering the sugar moiety . Following bromination, deprotection is achieved using mild acidic conditions (e.g., dichloroacetic acid in dichloromethane) to remove the DMT group, leaving the brominated nucleoside intact .

Phosphoramidite-Based Solid-Phase Synthesis

Preparation of this compound Phosphoramidite

BrdC is widely utilized in oligonucleotide synthesis via the phosphoramidite method . The synthesis of BrdC phosphoramidite involves modifying the 3'-hydroxyl group of BrdC with a reactive phosphoramidite moiety. This process begins with DMT protection of the 5'-hydroxyl, followed by reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine . The resulting phosphoramidite derivative (Fig. 1) is stabilized in anhydrous acetonitrile and stored under refrigeration to prevent degradation .

Reaction Scheme:

  • Protection: 5'-DMT protection of BrdC.

  • Phosphitylation: Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.

  • Purification: Column chromatography to isolate the phosphoramidite.

Incorporation into Oligonucleotides

BrdC phosphoramidite is integrated into DNA strands using automated solid-phase synthesizers. During coupling, the phosphoramidite reacts with the 5'-hydroxyl of the growing oligonucleotide chain, facilitated by tetrazole activation. For example, Glen Research’s protocol specifies a coupling efficiency of >98% for BrdC phosphoramidite under standard conditions . Post-synthesis, the oligonucleotide is cleaved from the solid support and deprotected using ammonium hydroxide, yielding BrdC-containing DNA .

Enzymatic Incorporation Using DNA Polymerase

BrdC can be enzymatically incorporated into DNA during replication. DNA polymerases, such as Taq polymerase , recognize BrdC as a substrate analog of deoxycytidine triphosphate (dCTP). In PCR-based methods, BrdC-triphosphate is added to the reaction mix, where it replaces dCTP in newly synthesized strands . This approach has been employed to create BrdC-labeled DNA for studying UV-induced DNA damage, as BrdC’s bromine atom enhances photosensitivity .

Key Considerations:

  • Concentration: Optimal BrdC-triphosphate concentration ranges from 10–100 µM , depending on polymerase fidelity .

  • Efficiency: Competitive inhibition by natural dNTPs necessitates adjusted molar ratios to ensure incorporation .

Purification and Isolation Techniques

Chromatographic Methods

Crude BrdC is purified using reverse-phase HPLC with a C18 column and a gradient of acetonitrile in water. The UV absorbance at λmax ≈ 280 nm (characteristic of brominated nucleosides) aids in peak identification . For phosphoramidites, silica gel chromatography is employed, using dichloromethane-methanol mixtures as eluents .

Crystallization

BrdC is crystallized from aqueous ethanol to obtain high-purity material. Solubility data indicate that BrdC dissolves readily in DMSO (175 mg/mL) but has limited solubility in aqueous buffers, necessitating precise pH control during crystallization .

Analytical Characterization Methods

Spectroscopic Analysis

  • UV-Vis Spectroscopy: BrdC exhibits a λmax at 280 nm in aqueous solution, consistent with its brominated cytosine structure .

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 306.116 (C9H12BrN3O4), matching its molecular formula .

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra provide structural confirmation. Key signals include:

  • C5-Br: A singlet at δ 7.8 ppm (1H, H6 proton).

  • Sugar Protons: Multiplet signals between δ 3.5–6.3 ppm for the deoxyribose moiety .

Applications in Research and Implications for Synthesis

BrdC’s primary application lies in DNA photosensitization studies . When incorporated into oligonucleotides, BrdC generates strand breaks and intrastrand cross-links upon UV irradiation, mechanisms attributed to electron transfer and cycloaddition reactions . These properties make BrdC valuable for probing DNA damage pathways and developing therapeutic agents targeting rapidly dividing cells.

化学反応の分析

Photoreactivity and DNA Damage Mechanisms

BrdC acts as a DNA photosensitizer upon UV irradiation (300 nm), inducing two major types of damage in double-stranded oligonucleotides:

  • Single-strand breaks (SSBs) : Result from photoinduced electron transfer (ET) between excited BrdC and proximal 2'-deoxyguanosine (dG). This process generates reactive intermediates, leading to cleavage at BrdC sites .

  • Intrastrand cross-links (ICLs) : Formed as d(G^C) and d(C^C) dimers. The former arises via ET between BrdC and dG, while the latter involves [2+2] cycloaddition between adjacent cytosines .

Key Data:

Damage TypeMechanismProduct StructureYield (Relative to BrdU)
Single-strand breaksLong-range electron transfer5'- and 3'-phosphate ends~33% lower
d(G^C) cross-linksElectron transfer-mediated dimerCovalent G–C bondHigher in GC-rich regions
d(C^C) cross-linksCycloaddition of adjacent cytosinesCyclobutane-like dimerSequence-dependent

Sequence-Dependent Cross-Link Formation

UVB irradiation of BrdC-containing DNA produces intrastrand cross-links with efficiency influenced by neighboring bases:

  • 5' flanking dG increases cross-link yield by 3–5× compared to 5' dA .

  • BrdC generates cross-links 10–20× more efficiently than 5-bromo-2'-deoxyuridine (BrdU) under identical conditions .

Cross-Link Yields by Sequence Context:

Sequence ContextCross-Link TypeYield (Lesions/10⁴ Nucleotides)
d(GBrC)d(G[N²–5]C)12.7 ± 1.8
d(ABrC)d(A[N⁶–5]C)4.1 ± 0.6
d(BrCG)d(C[5–N²]G)8.9 ± 1.2

Comparative Photosensitizing Efficiency

  • Enhanced electron-accepting capacity of cytosine vs. thymine .

  • Stabilization of excimer states in stacked cytosines, promoting cycloaddition .

Debromination and Radical Pathways

Photolysis of BrdC involves homolytic C–Br bond cleavage, generating a cytosin-5-yl radical. This radical either:

  • Reacts with O₂ to form 5-hydroxy-2'-deoxycytidine .

  • Abstracts hydrogen from nearby deoxyribose, initiating strand breaks .

Analytical Methods for Reaction Monitoring

Studies employed:

  • Denaturing PAGE and DHPLC to quantify strand breaks .

  • LC-MS/MS for cross-link identification and quantification .

These findings underscore BrdC’s dual role as a DNA photosensitizer and a tool for studying sequence-specific damage mechanisms.

科学的研究の応用

Molecular Biology Applications

1.1. DNA Labeling and Tracking

BrdC is widely used in molecular biology for labeling DNA, particularly in studies involving cell proliferation and differentiation. It incorporates into the DNA during the S-phase of the cell cycle, allowing researchers to trace the fate of proliferating cells. Studies have shown that BrdC can be effectively used to label neuron precursors during neurogenesis, providing insights into neuronal development and regeneration processes .

1.2. Photosensitizing Properties

Research indicates that BrdC can act as a photosensitizer when incorporated into DNA. A study demonstrated that double-stranded oligonucleotides modified with BrdC exhibited significant damage upon UVB irradiation, leading to the formation of single-strand breaks and intrastrand cross-links . This property suggests potential applications in photodynamic therapy (PDT), particularly for treating tumors in hypoxic conditions where conventional PDT may be less effective .

Cancer Research Applications

2.1. Sensitization to Radiation Therapy

BrdC has been shown to sensitize cancer cells to ionizing radiation and photoradiation. The incorporation of BrdC into DNA increases the formation of intrastrand cross-links upon exposure to radiation, which can enhance the efficacy of radiotherapy . This mechanism is particularly relevant in developing strategies for overcoming resistance in cancer treatment.

2.2. Inhibition of Tumor Growth

Studies have suggested that BrdC may inhibit tumor growth through its incorporation into DNA, leading to replication stress and cell death in rapidly dividing cancer cells . Its role as a potential therapeutic agent is being investigated in various cancer models, with promising results indicating reduced tumor burden in preclinical settings.

Table 1: Summary of Research Findings on 5-Bromo-2'-deoxycytidine

StudyFocusFindings
PhotosensitizationDemonstrated that BrdC-modified DNA can form cross-links under UVB irradiation, suggesting applications in PDT.
Radiation SensitizationFound that BrdC enhances sensitivity to ionizing radiation through increased cross-link formation, potentially improving cancer treatment outcomes.
Neurogenesis TrackingShowed that BrdC effectively labels proliferating neurons, facilitating studies on brain development and repair mechanisms.

作用機序

The primary mechanism by which 5-Bromo-2’-deoxycytidine exerts its effects is through photoinduced electron transfer. When the compound is incorporated into DNA and exposed to ultraviolet light, it becomes photoexcited and can transfer an electron to a nearby guanine base. This leads to the formation of a reactive uridine-5-yl radical, which can cause strand breaks and cross-links in the DNA . These types of damage are particularly lethal to cells, making the compound a potent DNA-damaging agent.

類似化合物との比較

Comparison with Brominated Nucleosides

BrdC vs. BrdU (5-Bromo-2’-deoxyuridine)

  • Photochemical Efficiency :
    BrdC generates single-strand breaks (SSBs) and ICLs under UVB irradiation but exhibits a quantum yield (~2.5 × 10⁻³) threefold lower than BrdU (8.4 × 10⁻³) . This lower efficiency is attributed to steric and electronic differences between cytosine and uracil.
  • Damage Specificity :
    BrdC primarily forms ICLs between adjacent cytosines (d(C^C)) or cytosine-guanine pairs (d(G^C)) , whereas BrdU forms uracil-adenine/guanine cross-links .
  • Therapeutic Utility :
    BrdU is widely used in cell proliferation assays due to antibody-based detection methods , but BrdC’s deamination product, BrdU, complicates its direct application in labeling .

BrdC vs. Other Brominated Purines (BrdA, BrdG)

  • Mechanistic Similarities :
    All brominated nucleosides (BrNucs) rely on long-range ET for damage induction, but BrdC’s cytosine base alters the stability of transient anion radicals compared to purine analogs .

Comparison with Halogenated Deoxycytidine Analogs

5-Chloro-2’-deoxycytidine (CldC) and 5-Iodo-2’-deoxycytidine (IdC)

  • Photostability :
    IdC’s larger iodine atom increases UV absorption but may reduce ET efficiency due to heavier atomic mass. CldC’s smaller chlorine atom offers weaker photosensitizing effects than BrdC .
  • Detection Challenges :
    Like BrdC, CldC and IdC require antibodies for detection post-incorporation, limiting their utility compared to click chemistry-compatible analogs (e.g., EdC) .

5-Fluoro-2’-deoxycytidine (FdC)

  • Enzyme Inhibition :
    FdC is a potent inhibitor of thymidylate synthase, disrupting DNA synthesis. BrdC lacks this enzymatic targeting but instead directly damages DNA via photochemical pathways .
  • Mutagenicity :
    FdC and BrdC exhibit low mutagenicity in mammalian cell assays, making both suitable for therapeutic applications .

Comparison with Non-Halogenated Analogs

5-Ethynyl-2’-deoxycytidine (EdC)

  • Labeling Efficiency :
    EdC replaces BrdU in DNA synthesis assays, enabling click chemistry-based detection without antibodies. BrdC lacks this functional group, necessitating indirect detection via deamination to BrdU .
  • Stability :
    EdC shows superior serum stability compared to BrdC, which undergoes enzymatic deamination in vivo .

Key Research Findings and Data Tables

Table 1: Photochemical Properties of BrdC and Analogous Compounds

Compound Quantum Yield (UVB) Primary Damage Types Key Applications Limitations
BrdC 2.5 × 10⁻³ SSBs, d(C^C), d(G^C) ICLs PDT, radiosensitization Lower efficiency vs. BrdU
BrdU 8.4 × 10⁻³ SSBs, d(U^G), d(U^A) ICLs Cell proliferation assays Oxygen-dependent damage
5-Iodo-2’-deoxycytidine N/A N/A DNA labeling Requires antibodies
EdC N/A N/A Click chemistry-based labeling Higher cost

Table 2: Therapeutic and Mechanistic Comparison

Compound Mechanism of Action Hypoxia Compatibility Mutagenicity (V79 Cells)
BrdC UVB-induced ET, SSBs/ICLs Yes Low
BrdU UVB-induced ET, thymidine analog No Moderate
FdC Thymidylate synthase inhibition N/A Low
6-Bromo-2’-deoxycytidine Electron-induced SSBs Yes N/A

生物活性

5-Bromo-2'-deoxycytidine (BrdC) is a halogenated nucleoside analog of deoxycytidine, primarily studied for its biological activity in the context of DNA incorporation, photosensitization, and potential therapeutic applications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of this compound

BrdC is structurally similar to deoxycytidine, with a bromine atom at the 5-position of the pyrimidine ring. It is incorporated into DNA during replication and has been shown to exhibit significant biological activity, particularly in cancer research and photodynamic therapy.

BrdC's incorporation into DNA can lead to several critical biological effects:

  • DNA Damage Response : BrdC has been shown to activate DNA damage signaling pathways. In studies involving A549 lung cancer cells, BrdC induced a DNA damage response characterized by the activation of checkpoint kinases Chk1 and Chk2, as well as p53, leading to cell cycle arrest and phenotypic changes resembling senescence .
  • Photosensitization : As a potential photosensitizer, BrdC can generate reactive species upon UV irradiation, leading to single-strand breaks (SSBs) and intrastrand cross-links (ICLs) in DNA. Research indicated that BrdC is less effective than its analog 5-bromo-2'-deoxyuridine (BrdU) in this capacity but still demonstrates significant photosensitizing properties .

Table 1: Summary of Biological Effects Induced by this compound

Biological EffectDescriptionReferences
Cell Cycle Arrest Induces G0/G1 phase arrest and reduces proliferation in various cell types
Senescence-Like Phenotype Increases cell size and beta-galactosidase activity after prolonged exposure
DNA Cross-Linking Forms ICLs and SSBs upon UV exposure, contributing to cytotoxicity
Neurogenesis Marker Used for labeling proliferating neuroblasts in developmental studies
Apoptosis Induction High doses can activate apoptotic pathways as evidenced by increased TUNEL positivity

Case Studies

  • Lung Cancer Cells : In a study focusing on A549 lung cancer cells, BrdC exposure led to significant alterations in cell morphology and proliferation rates. The cells exhibited features typical of senescence after seven days of treatment, highlighting BrdC's impact on cellular aging processes .
  • Neurogenesis Research : BrdC has been utilized as a marker for tracking neuroblast proliferation during embryonic development. Studies demonstrated that intracerebroventricular administration resulted in significantly higher labeling of neuroblasts compared to other administration routes .
  • Photodynamic Therapy Applications : Research into the photosensitizing properties of BrdC revealed its potential utility in photodynamic therapy (PDT). Although less effective than BrdU, BrdC's ability to induce DNA damage under UV light suggests possible applications in treating hypoxic tumors where traditional PDT methods may fail due to oxygen dependency .

Q & A

Basic Research Questions

Q. How is 5-Bromo-2'-deoxycytidine (BrdC) synthesized and incorporated into DNA for experimental studies?

BrdC is typically synthesized via bromination of 2'-deoxycytidine under controlled conditions. For incorporation into DNA, polymerase chain reaction (PCR) methods are employed using BrdC triphosphate (BrdCTP) as a substrate. This replaces natural deoxycytidine (dC) in the synthesized DNA strand, creating BrdC-labeled duplex oligonucleotides (e.g., 80 bp fragments) . Enzymatic validation (e.g., restriction enzyme digestion) ensures proper incorporation.

Q. What analytical methods are used to detect BrdC-induced DNA damage in vitro?

  • Denaturing PAGE : Separates DNA fragments to visualize single-strand breaks (SSBs) and cross-links via migration patterns .
  • LC-MS : Identifies specific photoproducts (e.g., intrastrand cross-links [ICLs] like d(C^C) or d(G^C)) and quantifies debromination products .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ions and fragment ions with <5 ppm error tolerance, normalized against internal standards (e.g., 5-Br-2'-dC) .

Q. What are the primary photochemical properties of BrdC under UV irradiation?

BrdC acts as a DNA photosensitizer under UVB (300 nm) via long-range electron transfer (ET) from guanine to photoexcited BrdC. This generates a BrdC anion, releasing bromide (Br⁻) and forming a reactive cytidine-5-yl radical. The radical induces SSBs (via hydrogen abstraction from adjacent sugars) or ICLs (via covalent bonding to neighboring bases) .

Advanced Research Questions

Q. A1. How does BrdC compare to BrdU in photosensitizing DNA damage?

BrdC exhibits lower photoreactivity than BrdU due to differences in electron affinity and radical stabilization. While BrdU induces SSBs as the dominant damage (80% of total lesions), BrdC produces comparable SSBs but fewer ICLs (~20% of lesions). This is attributed to cytidine's reduced propensity for radical-mediated cross-linking compared to uridine .

Q. A2. What experimental designs are optimal for studying BrdC-mediated electron transfer in DNA?

  • Oligonucleotide design : Use BrdC-labeled duplex DNA with defined guanine-rich regions to facilitate ET. Primer sequences should exclude BrdC to avoid interference .
  • UV irradiation : Apply controlled UVB doses (e.g., 254 nm, 10 J/m²) to activate BrdC without nonspecific DNA degradation .
  • Competitive quenching : Introduce electron donors (e.g., flavins) to modulate ET efficiency and validate BrdC’s role in radical formation .

Q. A3. How do hypoxic conditions influence BrdC’s therapeutic potential in photodynamic therapy (PDT)?

BrdC’s oxygen-independent mechanism (via direct DNA damage) is advantageous in hypoxic tumors. Unlike traditional PDT agents requiring singlet oxygen (¹O₂), BrdC induces cytotoxicity through SSBs and ICLs even under low oxygen, as demonstrated in in vitro models using UV-irradiated cancer cells .

Q. A4. What contradictions exist in cross-link formation data for BrdC-labeled DNA?

Studies report conflicting ICL yields:

  • Zdrowowicz et al. (2016) : Identified seven "hot spots" for SSBs but limited ICLs (d(C^C) and d(G^C)) in BrdC-DNA .
  • Wang et al. (2004) : Observed higher ICL frequency in BrdC-DNA under similar conditions .
    Resolution requires standardized lesion quantification (e.g., PAGE vs. LC-MS) and controlled guanine positioning in oligonucleotides .

Q. A5. How is BrdC’s stability assessed in biological matrices?

  • Hydrolysis protocols : Sequential digestion with nucleases (e.g., RNase P1, alkaline phosphatase) followed by HPLC or LC-MS to detect BrdC and its metabolites (e.g., 5-bromo-2'-deoxyuridine via deamination) .
  • pH-dependent degradation : BrdC is stable at neutral pH but degrades under acidic conditions (e.g., lysosomal environments), requiring buffered storage solutions .

Q. A6. What role does BrdC play in dehalogenation studies?

BrdC undergoes photodebromination via ET, releasing Br⁻ and forming a cytidine radical. This mimics natural dehalogenation pathways observed in thyroid hormones, providing a model for studying enzymatic vs. non-enzymatic halogen removal in nucleic acids .

特性

IUPAC Name

4-amino-5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISUPFXQEHWGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022-79-3
Record name Brcdr
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2'-deoxycytidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2'-deoxycytidine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2'-deoxycytidine
Reactant of Route 4
5-Bromo-2'-deoxycytidine
Reactant of Route 5
5-Bromo-2'-deoxycytidine
Reactant of Route 6
5-Bromo-2'-deoxycytidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。